Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate
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Overview
Description
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of the chloro group and the ester functionality in this compound makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate typically involves the reaction of 2-chlorobenzimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors that allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Hydrolysis: Formation of 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced benzimidazole derivatives.
Scientific Research Applications
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro group and the benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzimidazole moiety, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid
- 2-(1H-benzo[d]imidazol-2-yl)acetic acid
- Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is unique due to the presence of both the chloro group and the ester functionality, which allows for a wide range of chemical modifications and applications. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the ester group provides a handle for further functionalization.
Biological Activity
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting cancer and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzo[d]imidazole moiety, characterized by the presence of both benzene and imidazole rings, along with a methyl ester functional group and a chlorine substituent at the 2-position of the benzo[d]imidazole ring. This specific arrangement contributes to its biological reactivity and potential therapeutic applications.
The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzo[d]imidazole derivatives with appropriate reagents to introduce the chloro and ester functionalities. For example, one method involves the use of methyl iodide in the presence of a base to facilitate methylation at the desired position.
Biological Activities
Research indicates that compounds containing benzo[d]imidazole derivatives exhibit a variety of biological activities. This compound has been noted for several potential activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, including Staphylococcus aureus and Candida albicans. Studies suggest that derivatives may inhibit biofilm formation and exhibit bactericidal properties .
- Anticancer Potential : The compound has been proposed as a lead for developing drugs targeting specific cancer pathways. For instance, benzimidazole derivatives have been implicated in inhibiting proteins involved in tumorigenesis, such as BCL6, which is relevant in diffuse large B-cell lymphoma (DLBCL) treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the chlorine atom at the 2-position is significant as it may enhance interaction with biological targets compared to non-chlorinated analogs. A comparative analysis with similar compounds reveals:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Contains ethyl instead of methyl ester | Different substitution pattern |
Methyl 1H-benzimidazole | Lacks the chloro substituent | Simpler structure; basic properties |
Methyl 2-(1H-benzimidazol-5-yl)acetate | Similar ester functionality | Different substitution pattern affecting reactivity |
This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives for their antimicrobial properties against Staphylococcus aureus and Mycobacterium smegmatis. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial activity .
- Anticancer Activity : In vivo studies on similar benzimidazole compounds demonstrated their ability to reduce tumor growth by targeting specific oncogenic pathways. For instance, inhibitors that degrade BCL6 showed promise in lymphoma models .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(2-chloro-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
KVMPGMHYWLKQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(N2)Cl |
Origin of Product |
United States |
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